4-(3-Nitrobenzyl)morpholine
Overview
Description
4-(3-Nitrobenzyl)morpholine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 . It is a compound that contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 4-(3-Nitrobenzyl)morpholine includes a total of 31 bonds. These consist of 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 nitro group (aromatic), and 1 ether (aliphatic) .Scientific Research Applications
Bioreductive Alkylating Agents : 4-(3-Nitrobenzyl)morpholine, when reduced, can produce intermediates capable of alkylation. This property has implications for the design of potential bioreductive alkylating agents used in medicinal chemistry (Kirkpatrick, Johnson, & Sartorelli, 1986).
Chemical Synthesis : The compound has been used in the synthesis of various chemicals, such as Bis(2,4-diarylimidazol-5-yl) Diselenides, showcasing its role in facilitating complex chemical reactions (Atanassov, Zhou, Linden, & Heimgartner, 2002).
Crystallographic Studies : 4-(3-Nitrobenzyl)morpholine has been studied for its crystallographic properties, which is important for understanding its structural characteristics in various chemical and pharmacological applications (Al-Mutairi et al., 2021).
Smart Morpholine-Functional Copolymers : The compound has been used in the synthesis of morpholine-functional homopolymers and copolymers, highlighting its application in the field of polymer science (Lessard, Savelyeva, & Maríc, 2012).
Antimicrobial Activity : Research involving derivatives of 4-(3-Nitrobenzyl)morpholine has examined their potential as antimicrobial agents, providing insights into their biological activity (Janakiramudu et al., 2017).
Cytotoxic and Antimicrobial Activities : Studies have also focused on the cytotoxic and antimicrobial activities of compounds related to 4-(3-Nitrobenzyl)morpholine, contributing to the understanding of its potential in cancer research and infection control (Okumuş et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-[(3-nitrophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)11-3-1-2-10(8-11)9-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORMTYLSFKKOGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354812 | |
Record name | 4-(3-nitrobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrobenzyl)morpholine | |
CAS RN |
123207-57-8 | |
Record name | 4-(3-nitrobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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